

Application Notes and Protocols for Secretin (5-27) (porcine) cAMP Assay

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Compound of Interest

Compound Name: Secretin (5-27) (porcine)

Cat. No.: B3028380

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These application notes provide detailed protocols for utilizing **Secretin (5-27) (porcine)**, a notable antagonist of the secretin receptor, in cyclic AMP (cAMP) assays. This document is intended for researchers, scientists, and drug development professionals investigating the secretin receptor signaling pathway and screening for novel modulators.

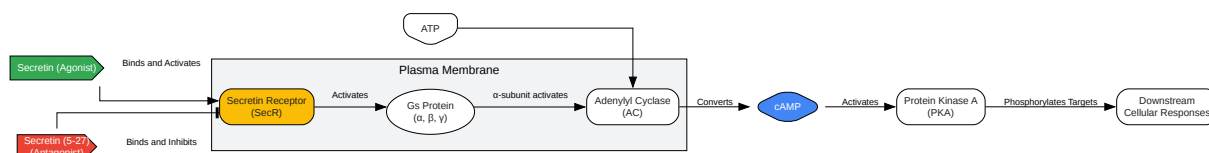
Introduction

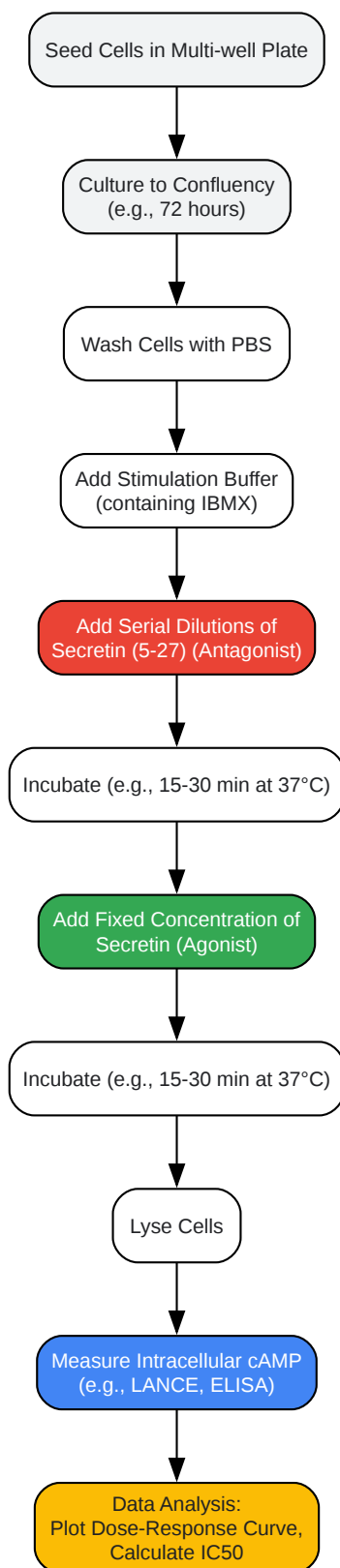
Secretin is a peptide hormone that plays a crucial role in regulating pancreatic and biliary secretion, as well as water homeostasis.[1] It exerts its effects by binding to the secretin receptor (SecR), a member of the Class B G-protein coupled receptor (GPCR) family.[2] Upon agonist binding, the SecR couples to the Gs alpha subunit of the heterotrimeric G-protein, activating adenylyl cyclase to produce the second messenger cAMP.[1][3] The truncated peptide, Secretin (5-27), lacks the N-terminal amino acids essential for receptor activation and therefore acts as a competitive antagonist, blocking the effects of endogenous secretin or other agonists.[4][5]

The measurement of intracellular cAMP levels in response to secretin receptor stimulation is a fundamental method for studying receptor function and for screening potential agonists and antagonists. This document outlines the principles and provides a detailed protocol for a competitive cAMP assay using **Secretin (5-27) (porcine)**.

Signaling Pathway

The binding of an agonist, such as native secretin, to the secretin receptor initiates a signaling cascade that leads to the production of intracellular cAMP. This pathway can be inhibited by the competitive antagonist Secretin (5-27).





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